1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2,4-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-(3,4-Dimethoxybenzenesulfonyl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group and two distinct aromatic rings, each bearing methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxybenzenesulfonyl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using an appropriate carboxylic acid derivative.
Attachment of the Aromatic Rings: The aromatic rings with methoxy groups can be attached through nucleophilic aromatic substitution reactions.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzenesulfonyl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide can undergo various types of chemical reactions:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents or nucleophiles such as amines or thiols can be employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(3,4-Dimethoxybenzenesulfonyl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of sulfonyl and carboxamide groups with biological targets.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzenesulfonyl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the nervous system.
Pathways Involved: The compound could modulate signaling pathways related to neurotransmission or inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide: Lacks the sulfonyl group.
1-(3,4-Dimethoxybenzenesulfonyl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
1-(3,4-Dimethoxybenzenesulfonyl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide is unique due to the presence of both sulfonyl and carboxamide groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O7S/c1-28-16-5-7-18(20(13-16)30-3)23-22(25)15-9-11-24(12-10-15)32(26,27)17-6-8-19(29-2)21(14-17)31-4/h5-8,13-15H,9-12H2,1-4H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVLZDNFCISBTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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